molecular formula C12H16N2O2 B1395010 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220027-75-7

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid

Cat. No.: B1395010
CAS No.: 1220027-75-7
M. Wt: 220.27 g/mol
InChI Key: OTAYBGXXWCJNOO-UHFFFAOYSA-N
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Description

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a pyrrolidine ring, a common feature in bioactive molecules, with a pyridinylmethyl substituent and a flexible acetic acid linker. The acetic acid moiety serves as a versatile handle for further synthetic modification, enabling conjugation, salt formation, or amide coupling to integrate this pyrrolidine-based structure into larger, more complex molecules. This makes it an exceptionally useful building block for constructing compound libraries. Researchers can leverage this compound in the synthesis of potential ligands for G-protein coupled receptors (GPCRs) and other biological targets. The pyrrolidine ring is a privileged scaffold in drug discovery, frequently found in compounds with central nervous system (CNS) activity and others. The structural motif of a nitrogen-containing heterocycle like pyrrolidine is present in various pharmacologically active compounds. As a key intermediate, this compound is intended for use in research laboratories to develop new chemical entities for investigative purposes. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

2-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAYBGXXWCJNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249478
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-75-7
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid (also known as a Mannich base) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}. The compound features a pyridine ring and a pyrrolidine moiety, which are significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological effects.
  • Receptor Modulation : It can modulate receptor-mediated signaling cascades, which may influence cellular responses in various tissues.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that Mannich bases can exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal properties, showing potential as an antimicrobial agent .
  • Neurological Effects : Preliminary studies suggest that it may influence neurotransmitter systems, indicating possible applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
NeurologicalModulation of neurotransmitter systems

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of a series of Mannich bases on prostate cancer cells. Results indicated that derivatives similar to this compound exhibited IC50 values ranging from 8.2 to 32.1 μM, demonstrating significant anticancer potential .
  • Antimicrobial Activity :
    Another investigation focused on the antimicrobial properties of Mannich bases, including this compound. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

3-Pyrrolidineacetic Acid (CAS 89203-64-5)

  • Molecular Formula: C₆H₁₁NO₂
  • Key Differences : Lacks the 2-pyridinylmethyl substitution at the pyrrolidine nitrogen.
  • Properties : Available as a hydrochloride salt (e.g., 2-(3-Pyrrolidinyl)acetic acid hydrochloride) . Simpler structure likely results in lower molecular weight (129.16 g/mol ) and higher polarity compared to the target compound.
  • Applications : Used as a building block in organic synthesis; absence of pyridine may limit binding to nicotinic or enzymatic targets requiring aromatic interactions.

2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic Acid (CAS 874832-46-9)

  • Molecular Formula : C₉H₇N₃O₃
  • Key Differences : Incorporates a 1,2,4-oxadiazole ring linked to pyridine, introducing additional hydrogen-bond acceptors and aromaticity.
  • Properties: Classified as an irritant .

[1-(Phenylsulfonyl)piperidin-3-yl]acetic Acid (CAS 88111-90-4)

  • Molecular Formula: C₁₃H₁₅NO₄S
  • Key Differences : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) and a phenylsulfonyl substituent.
  • Properties : The sulfonyl group is strongly electron-withdrawing, increasing acidity of the acetic acid moiety compared to the target compound’s pyridinylmethyl group .

(R)-N-Boc-3-Pyrrolidineacetic Acid (CAS 204688-60-8)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Differences : Features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.
  • Properties : LogP = 1.656 , PSA = 66.84 Ų . The Boc group increases steric bulk and lipophilicity, making it more suitable for intermediate synthesis rather than direct bioactivity.

Darifenacin (CAS 133099-07-7)

  • Molecular Formula : C₂₈H₃₀N₂O₂·HBr
  • Key Differences : A muscarinic receptor antagonist with a benzofuranyl-ethyl substitution and diphenylacetamide group .

Key Structural and Functional Insights

Pyrrolidine vs.

Acetic Acid Moieties : The free carboxylic acid group in the target compound and analogs enables salt formation or hydrogen bonding, critical for solubility and protein interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of pyrrolidine derivatives and subsequent functionalization. Key steps include:

  • Step 1 : Condensation of 2-pyridinylmethyl halides with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution or carboxylation reactions.
  • Optimization : Control reaction temperature (40–60°C), use anhydrous solvents (e.g., THF or DCM), and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) improves purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include pyridine protons (δ 8.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.2) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : Severe eye irritation (H319), respiratory irritation (H335) .
  • PPE Requirements : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and reactions .
  • Emergency Measures : For inhalation, move to fresh air; for eye contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and compare results with structurally analogous compounds like 2-(3-methylpyridin-2-yl)acetic acid derivatives .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ determinations in triplicate to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Target Validation : Employ molecular docking to verify binding affinity to proposed targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What computational chemistry approaches can optimize novel derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to model electronic properties and predict reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to refine substituent effects on binding kinetics (e.g., pyridine ring modifications) .
  • QSAR Modeling : Corrogate substituent parameters (e.g., Hammett σ) with bioactivity data to design derivatives with improved potency .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to isolate enantiopure crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid
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2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid

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